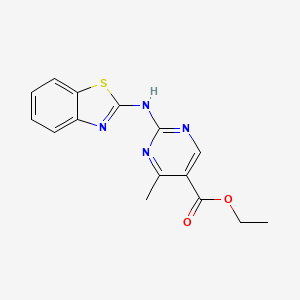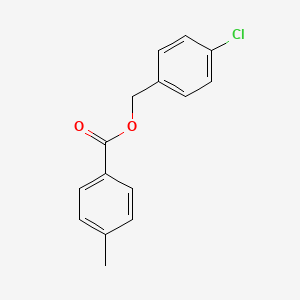
2-furylmethyl 4'-methoxy-3-biphenylcarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-furylmethyl 4'-methoxy-3-biphenylcarboxylate, also known as FMBC, is a chemical compound that has been widely studied for its potential use in scientific research. It is a member of the family of biphenylcarboxylates, which have been shown to have a range of biological and pharmacological effects. In
Mecanismo De Acción
The mechanism of action of 2-furylmethyl 4'-methoxy-3-biphenylcarboxylate involves its ability to bind to specific sites on biomolecules, such as proteins and nucleic acids. This binding can alter the fluorescence properties of the molecule, allowing it to be detected and tracked using fluorescence microscopy. Additionally, this compound has been shown to have some antioxidant and anti-inflammatory properties, although the exact mechanism of these effects is not yet fully understood.
Biochemical and Physiological Effects:
Studies have shown that this compound is relatively non-toxic and does not have any significant effects on cell viability or metabolism. However, it has been shown to have some effects on cellular signaling pathways, particularly those involved in oxidative stress and inflammation. Additionally, this compound has been shown to have some potential as a therapeutic agent for certain diseases, although further research is needed to fully explore this potential.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-furylmethyl 4'-methoxy-3-biphenylcarboxylate as a fluorescent probe is its high sensitivity and specificity for certain biomolecules. Additionally, it is relatively easy to synthesize and can be used in a variety of experimental settings. However, one limitation of this compound is its relatively short half-life, which can limit its usefulness in long-term experiments. Additionally, its fluorescent properties can be affected by certain environmental factors, such as pH and temperature, which can make interpretation of results more challenging.
Direcciones Futuras
There are many potential future directions for research on 2-furylmethyl 4'-methoxy-3-biphenylcarboxylate and other biphenylcarboxylates. One area of interest is the development of new synthesis methods that can improve the yield and purity of these compounds. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications. Finally, there is a need for more research on the limitations and potential pitfalls of using this compound as a fluorescent probe, particularly in long-term experiments and in vivo settings.
Métodos De Síntesis
The synthesis of 2-furylmethyl 4'-methoxy-3-biphenylcarboxylate involves a multi-step process that begins with the reaction of furfural with benzyl bromide to form 2-furylmethyl benzyl ether. This intermediate is then reacted with 4'-methoxybiphenyl-3-carboxylic acid to yield this compound. The overall yield of this process is around 25%, and the purity of the final product can be improved through recrystallization.
Aplicaciones Científicas De Investigación
2-furylmethyl 4'-methoxy-3-biphenylcarboxylate has been studied for its potential use as a fluorescent probe for imaging biological systems. Specifically, it has been used to label and track the movement of proteins and other biomolecules in live cells. This technique, known as fluorescence microscopy, allows researchers to observe the behavior of these molecules in real-time, providing valuable insights into their function and interactions.
Propiedades
IUPAC Name |
furan-2-ylmethyl 3-(4-methoxyphenyl)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16O4/c1-21-17-9-7-14(8-10-17)15-4-2-5-16(12-15)19(20)23-13-18-6-3-11-22-18/h2-12H,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYZBPXSYQVFOLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=CC=C2)C(=O)OCC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-5-(5-ethyl-2-thienyl)-N-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5784125.png)
![4-bromo-N'-[(2,6-dimethoxybenzoyl)oxy]benzenecarboximidamide](/img/structure/B5784133.png)


![2-[(4,6-diamino-2-pyrimidinyl)thio]-N-(4-fluorophenyl)acetamide](/img/structure/B5784156.png)
![2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N'-{4-[2-(4-morpholinyl)-2-oxoethoxy]benzylidene}propanohydrazide](/img/structure/B5784158.png)

![7-(difluoromethyl)-N-(2-fluorobenzyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5784163.png)

![2-(4-ethylphenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5784192.png)
![2-[5-(4-chloro-2-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5784197.png)

